molecular formula C23H23FN2OS B2960366 3-(4-Fluorophenyl)-1-(3-methylbenzoyl)-1,4-diazaspiro[4.6]undec-3-ene-2-thione CAS No. 1223825-24-8

3-(4-Fluorophenyl)-1-(3-methylbenzoyl)-1,4-diazaspiro[4.6]undec-3-ene-2-thione

Cat. No.: B2960366
CAS No.: 1223825-24-8
M. Wt: 394.51
InChI Key: DWVDNLMDOLZXRC-UHFFFAOYSA-N
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Description

3-(4-Fluorophenyl)-1-(3-methylbenzoyl)-1,4-diazaspiro[4.6]undec-3-ene-2-thione is a useful research compound. Its molecular formula is C23H23FN2OS and its molecular weight is 394.51. The purity is usually 95%.
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Scientific Research Applications

Analgesic Activity

Some novel spiro heterocycles, closely related to the requested compound, have demonstrated significant analgesic activity. These include derivatives that exhibit activity in the phenylquinone writhing and yeast-inflamed foot assays, underscoring the analgesic properties associated primarily with the 2-amino-1,3-thiazine ring system. For example, the p-fluorobenzoyl derivative exhibited analgesic activity in the rat tail-flick assay, indicating the potential for development into new pain management solutions (Cohen, Banner, & Lopresti, 1978).

Antibacterial and Antifungal Agents

Spiro compounds also have applications in combating microbial infections. A study synthesized 2-(substituted fluorobenzoylimino)-3-(substituted fluorophenyl)-4-methyl-1,3-thiazolines, evaluating their in vitro antibacterial activity against Gram-positive and Gram-negative bacteria, and antifungal activity against several fungal species. This research suggests the potential of fluorinated spiro compounds in developing new antimicrobial agents (Saeed, Shaheen, Hameed, & Kazmi, 2010).

Anticancer Properties

The anticancer activities of spiro compounds have been a subject of interest. Novel 2-(4-aminophenyl)benzothiazoles, for instance, possess selective and potent antitumor properties, both in vitro and in vivo. Such compounds induce and are biotransformed by cytochrome P450 1A1, suggesting a mechanism of action that could be harnessed for therapeutic purposes. Amino acid prodrugs of these compounds have been developed to improve bioavailability, with some showing promising efficacy in preclinical models of cancer (Bradshaw et al., 2002).

Synthetic and Structural Insights

Research into the synthesis and structural characterization of fluorinated spiro-heterocycles, including those with diazaspiro[4.6]undecane cores, has provided valuable insights into their chemical properties. Efficient synthetic methodologies have been developed for these compounds, with studies detailing their molecular structures through X-ray diffraction, FT-IR, and NMR techniques. Such work lays the foundation for further exploration of their chemical and biological properties (Islam et al., 2015).

Properties

IUPAC Name

[2-(4-fluorophenyl)-3-sulfanylidene-1,4-diazaspiro[4.6]undec-1-en-4-yl]-(3-methylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23FN2OS/c1-16-7-6-8-18(15-16)21(27)26-22(28)20(17-9-11-19(24)12-10-17)25-23(26)13-4-2-3-5-14-23/h6-12,15H,2-5,13-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWVDNLMDOLZXRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)N2C(=S)C(=NC23CCCCCC3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23FN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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